![molecular formula C17H17NO4S B13910264 Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a benzenesulfonyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate typically involves the reaction of indole derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Indole derivatives, including this compound, have been investigated for their anti-inflammatory, anticancer, and antiviral activities.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring structure allows for interactions with various biological targets, contributing to its diverse pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[1-(phenylsulfonyl)indolin-5-yl]acetate
- Methyl 2-[1-(toluenesulfonyl)indolin-5-yl]acetate
- Methyl 2-[1-(methanesulfonyl)indolin-5-yl]acetate
Uniqueness
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate is unique due to the presence of the benzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and binding affinity to biological targets, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C17H17NO4S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
methyl 2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]acetate |
InChI |
InChI=1S/C17H17NO4S/c1-22-17(19)12-13-7-8-16-14(11-13)9-10-18(16)23(20,21)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3 |
Clave InChI |
KNBFBOOURMYBTP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
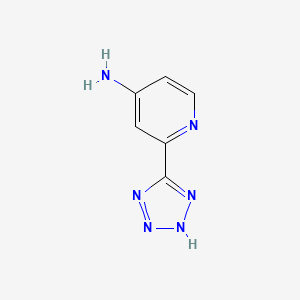
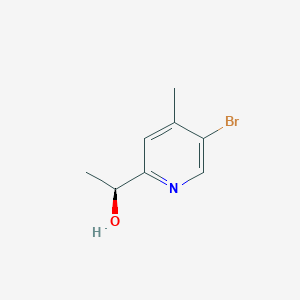
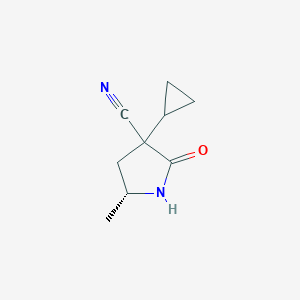
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
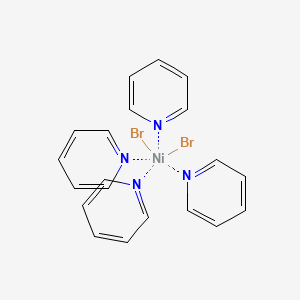
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)
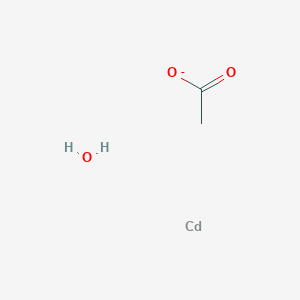
![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)
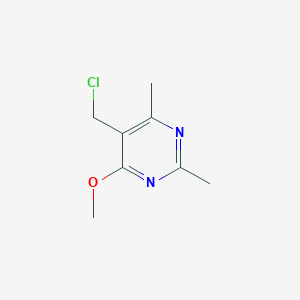
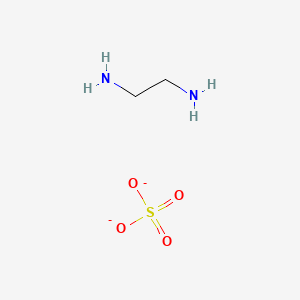
![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)

